molecular formula C27H17NO5 B14130200 3,3'-(9-Oxo-9,10-dihydroacridine-2,7-diyl)dibenzoic acid

3,3'-(9-Oxo-9,10-dihydroacridine-2,7-diyl)dibenzoic acid

Cat. No.: B14130200
M. Wt: 435.4 g/mol
InChI Key: AIIAHEIEZDPDBS-UHFFFAOYSA-N
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Description

3,3’-(9-Oxo-9,10-dihydroacridine-2,7-diyl)dibenzoic acid is a complex organic compound that belongs to the acridine family. Acridines are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an acridine core with two benzoic acid groups attached at the 2 and 7 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(9-Oxo-9,10-dihydroacridine-2,7-diyl)dibenzoic acid typically involves multiple steps. One common method starts with the preparation of the acridine core, followed by the introduction of the benzoic acid groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

3,3’-(9-Oxo-9,10-dihydroacridine-2,7-diyl)dibenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the acridine core or the benzoic acid groups.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroxy or amino derivatives.

Scientific Research Applications

3,3’-(9-Oxo-9,10-dihydroacridine-2,7-diyl)dibenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3’-(9-Oxo-9,10-dihydroacridine-2,7-diyl)dibenzoic acid involves its interaction with specific molecular targets and pathways. The acridine core can intercalate into DNA, disrupting its function and leading to various biological effects. Additionally, the benzoic acid groups can interact with enzymes and receptors, modulating their activity and contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

    9-Oxo-9,10-dihydroacridine-4-carboxylic acid: Another acridine derivative with similar structural features.

    Acridine-9(10H)-one: A simpler acridine compound used in various applications.

    Acridone acetic acid: Known for its pharmacological properties.

Uniqueness

3,3’-(9-Oxo-9,10-dihydroacridine-2,7-diyl)dibenzoic acid is unique due to the presence of two benzoic acid groups, which enhance its chemical reactivity and potential biological activities. This structural feature distinguishes it from other acridine derivatives and contributes to its diverse applications in research and industry.

Properties

Molecular Formula

C27H17NO5

Molecular Weight

435.4 g/mol

IUPAC Name

3-[7-(3-carboxyphenyl)-9-oxo-10H-acridin-2-yl]benzoic acid

InChI

InChI=1S/C27H17NO5/c29-25-21-13-17(15-3-1-5-19(11-15)26(30)31)7-9-23(21)28-24-10-8-18(14-22(24)25)16-4-2-6-20(12-16)27(32)33/h1-14H,(H,28,29)(H,30,31)(H,32,33)

InChI Key

AIIAHEIEZDPDBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC3=C(C=C2)NC4=C(C3=O)C=C(C=C4)C5=CC(=CC=C5)C(=O)O

Origin of Product

United States

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